molecular formula C9H9NO3 B1320030 6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 615568-17-7

6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1320030
Key on ui cas rn: 615568-17-7
M. Wt: 179.17 g/mol
InChI Key: MJMAINZAZNHEJX-UHFFFAOYSA-N
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Patent
US07687495B2

Procedure details

To a mixture of 6.9 g of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-carboxylic acid methyl ester [604756-32-3] in 230 ml of tetrahydrofuran are added 88.9 ml of diisobutylaluminiumhydride (1.5M in toluene) at −40° C. The reaction mixture is stirred for 1.5 hours at −40° C. to −20° C. and poured into 150 ml of 2N hydrochloric acid. The organic phase is separated, washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue is crystallized from ethanol to afford the title compound as a beige solid. Rf=0.16 (EtOAc-heptan 2:1); Rt=2.23, m.p.: 186-187° C.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
88.9 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:13][CH2:12][C:11](=[O:14])[NH:10][C:9]=2[CH:15]=1)=O.[H-].C([Al+]CC(C)C)C(C)C.Cl>O1CCCC1>[OH:2][CH2:3][C:5]1[CH:6]=[CH:7][C:8]2[O:13][CH2:12][C:11](=[O:14])[NH:10][C:9]=2[CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
COC(=O)C=1C=CC2=C(NC(CO2)=O)C1
Name
Quantity
230 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
88.9 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1.5 hours at −40° C. to −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ethanol

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OCC=1C=CC2=C(NC(CO2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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